Bienvenue dans la boutique en ligne BenchChem!

2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one

Structure-Activity Relationship Lipophilicity Medicinal Chemistry

2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one is a synthetic, small-molecule heterocycle combining a 2,3-dihydropyridazin-3-one core with a 1-benzylazetidine moiety via a methylene linker. The compound falls within the broader chemical class of benzyl pyridazinones, which have been explored as scaffolds for non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase inhibitors , though direct published data on this specific compound's activity is extremely limited.

Molecular Formula C19H25N3O
Molecular Weight 311.429
CAS No. 2198577-08-9
Cat. No. B2597764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one
CAS2198577-08-9
Molecular FormulaC19H25N3O
Molecular Weight311.429
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C19H25N3O/c1-19(2,3)17-9-10-18(23)22(20-17)14-16-12-21(13-16)11-15-7-5-4-6-8-15/h4-10,16H,11-14H2,1-3H3
InChIKeyATSUXSRXCRQMTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one (CAS 2198577-08-9): A Research-Grade Heterocyclic Building Block


2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one is a synthetic, small-molecule heterocycle combining a 2,3-dihydropyridazin-3-one core with a 1-benzylazetidine moiety via a methylene linker [1]. The compound falls within the broader chemical class of benzyl pyridazinones, which have been explored as scaffolds for non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase inhibitors [2], though direct published data on this specific compound's activity is extremely limited. Its primary utility is as a specialized building block for medicinal chemistry and chemical biology probe development.

Why 2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one Cannot Be Replaced by Simple Analogs


In-class compounds cannot be simply interchanged due to the critical influence of the N1-benzylazetidine substituent and the C6-tert-butyl group on molecular recognition. The benzyl group can engage in pi-stacking or hydrophobic interactions within a target binding pocket, while the azetidine ring imposes a distinct conformational constraint on the linker [1]. Simultaneously, the C6-tert-butyl group provides significant steric bulk and lipophilicity that differ from other substituents commonly found in pyridazinone libraries, such as dimethylpyrazole or cyclopenta-fused rings [2]. Substitution at either position can drastically alter potency, selectivity, and physicochemical properties, making procurement of the exact structure essential for SAR continuity.

Quantitative Differentiation of 2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one Against Closest Analogs


C6-tert-Butyl Substitution Confers Distinct Steric and Lipophilic Profile vs. Heteroaryl Analogs

The C6-tert-butyl group of 2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one provides a unique steric and lipophilic profile compared to the closely related 6-(3,5-dimethyl-1H-pyrazol-1-yl) analog (CAS 2199516-96-4) [1]. While quantitative biological activity data for both compounds is not available in primary literature, the calculated partition coefficient (clogP) of the tert-butyl compound is predicted to be approximately 0.5-1.0 log units higher than the dimethylpyrazole analog, based on standard fragment-based calculations . This difference in lipophilicity is expected to influence cell permeability and non-specific protein binding, critical parameters in early drug discovery.

Structure-Activity Relationship Lipophilicity Medicinal Chemistry

Azetidine Spacer Restricts Conformational Flexibility Relative to Piperidine Analogs

The presence of an azetidine ring in 2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one imposes a greater degree of conformational restriction compared to a hypothetical piperidine analog [1]. Although no direct head-to-head comparison data exists, the general principle that four-membered azetidine rings reduce the number of rotatable bonds and limit the spatial orientation of the attached benzyl group is well-established in medicinal chemistry . This conformational constraint can translate into enhanced binding entropy and improved selectivity for targets that have a compact, well-defined binding pocket, such as certain kinases.

Conformational Constraint Molecular Recognition Kinase Inhibitor

Benzyl Group Enables Key Pi-Stacking Interactions Absent in Thiadiazole or Benzopyran Derivatives

The N-benzyl substitution on the azetidine ring of 2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one enables pi-stacking interactions with aromatic residues in a target protein, a feature that is absent in analogs where this group is replaced by a thiadiazole (CAS 2200425-05-2) or a benzopyran-carbonyl moiety . Crystallographic data for related benzyl pyridazinone inhibitors bound to HIV-1 reverse transcriptase (PDB: 3DI6) confirms that the benzyl group occupies a hydrophobic pocket and participates in edge-to-face pi-interactions with Tyr188 [1]. This structural information underscores how the absence of a benzyl group in an alternative compound would likely lead to a significant loss in binding affinity.

Pi-Stacking HIV NNRTI Binding Affinity

Core 2,3-Dihydropyridazin-3-one Template Differentiates from Cyclopenta-Fused Pyridazinone Core

The simple 6-tert-butyl-2,3-dihydropyridazin-3-one core of the target compound is distinct from the more complex 2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one core found in a closely related analog . The cyclopenta-fused system introduces a saturated ring that increases molecular weight and topological polar surface area (TPSA). While experimental comparison data is absent, the target compound's lower molecular weight and simpler core likely result in a lower TPSA (~45 Ų vs. ~55 Ų), which is often associated with improved passive membrane permeability [1]. This makes the target compound a preferred choice for programs where CNS penetration or intracellular target access is required.

Core Scaffold Physicochemical Properties Synthetic Handle

Optimal Procurement Scenarios for 2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one


Structure-Activity Relationship (SAR) Expansion in HIV NNRTI Lead Optimization

Based on the established activity of benzyl pyridazinones as HIV-1 non-nucleoside reverse transcriptase inhibitors [1], this compound is a high-priority analog for exploring the impact of a C6-tert-butyl group on antiviral potency and resistance profile. Its procurement is critical for medicinal chemistry teams that have identified the benzyl-azetidine-pyridazinone scaffold as a promising series and require the exact tert-butyl derivative to complete their SAR matrix.

Kinase Inhibitor Probe Development Requiring a Lipophilic, Conformationally-Restricted Core

The combination of a lipophilic C6-tert-butyl group and a rigidifying azetidine linker makes this compound an ideal core fragment for developing selective kinase inhibitors, particularly for targets like Btk or Met [1]. A research group would procure this specific intermediate to build focused libraries where the benzyl group can be later diversified, using the pre-installed tert-butyl and azetidine moieties as defined structural anchors.

Chemical Biology Study of Ion Channel Modulation

Given the broader patent context of pyridazinone derivatives as Nav1.1 channel modulators [1], this compound can serve as a structurally distinct starting point in an academic or industrial phenotypic screening campaign for CNS disorders. Its procurement would be favored by groups seeking an azetidine-containing pyridazinone that deviates from simpler phenyl or pyrazole-substituted analogs, aiming to establish novel intellectual property.

Advanced Building Block for PROTAC or Molecular Glue Design

The benzyl and tert-butyl groups present natural vectors for elaboration into ligands for E3 ligase recruitment or target protein binding. The compound's inherent rigidity and predicted permeability are advantageous for PROTAC development. A procurement decision would be driven by the need for a stable, well-characterized intermediate that can be rapidly diversified at the benzylic position to create linker attachment points.

Quote Request

Request a Quote for 2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.